molecular formula C5H9ClN2O2 B2602867 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride CAS No. 2219407-40-4

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride

Cat. No.: B2602867
CAS No.: 2219407-40-4
M. Wt: 164.59
InChI Key: BFWYFEPJLKWIKR-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an isoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated isoxazole derivative.

Scientific Research Applications

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, which can enhance the inhibitory effects of GABA in the central nervous system . This mechanism is particularly relevant for its potential anticonvulsant and antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct biological activities and therapeutic potential. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(2-aminoethyl)-1,2-oxazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-2-1-4-3-5(8)7-9-4;/h3H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYFEPJLKWIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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